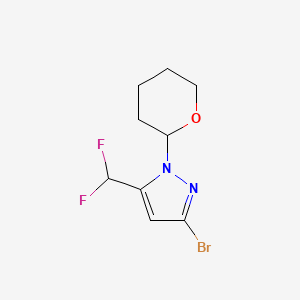
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and a tetrahydro-2H-pyran-2-yl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for chemists and researchers.
准备方法
The synthesis of 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring. The introduction of the bromine atom and the difluoromethyl group can be achieved through halogenation and fluorination reactions, respectively. The tetrahydro-2H-pyran-2-yl group is usually introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
When compared to similar compounds, 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:
3-Bromo-1H-pyrazole: Lacks the difluoromethyl and tetrahydro-2H-pyran-2-yl groups.
5-(Difluoromethyl)-1H-pyrazole: Lacks the bromine and tetrahydro-2H-pyran-2-yl groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the bromine and difluoromethyl groups.
生物活性
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H11BrF2N2O. Its structure features a bromine atom, a difluoromethyl group, and a tetrahydro-2H-pyran moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 251.09 g/mol |
| CAS Number | 156498227 |
| IUPAC Name | This compound |
| Chemical Class | Pyrazole |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds structurally similar to this compound demonstrated inhibitory effects on various cancer cell lines, including breast cancer cells. The presence of halogen substituents like bromine was associated with enhanced cytotoxicity and potential synergistic effects when combined with standard chemotherapeutics such as doxorubicin .
Case Study:
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, pyrazole derivatives showed significant cytotoxic effects, with the most effective compounds containing bromine and difluoromethyl groups. The combination of these compounds with doxorubicin resulted in improved treatment outcomes compared to doxorubicin alone .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory properties. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making pyrazoles promising candidates for the treatment of inflammatory diseases.
Research Findings:
A review of pyrazole derivatives indicated that they possess significant anti-inflammatory activity, which could be attributed to their ability to modulate signaling pathways involved in inflammation .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has also been documented extensively. Studies have reported that certain pyrazole derivatives exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Example:
A recent study found that specific pyrazole carboxamides demonstrated notable antifungal activity against various strains, indicating the broad-spectrum antimicrobial potential of this compound class .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents such as bromine and difluoromethyl groups has been linked to enhanced potency against cancer cells and improved pharmacological profiles.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased cytotoxicity |
| Difluoromethyl | Enhanced selectivity |
| Tetrahydro-pyran moiety | Improved solubility |
属性
分子式 |
C9H11BrF2N2O |
|---|---|
分子量 |
281.10 g/mol |
IUPAC 名称 |
3-bromo-5-(difluoromethyl)-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H11BrF2N2O/c10-7-5-6(9(11)12)14(13-7)8-3-1-2-4-15-8/h5,8-9H,1-4H2 |
InChI 键 |
CRQMFKWDMOYQII-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C(=CC(=N2)Br)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















